molecular formula C18H18N2O3 B2902288 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea CAS No. 1428357-53-2

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea

Cat. No.: B2902288
CAS No.: 1428357-53-2
M. Wt: 310.353
InChI Key: PLQBOTRFWSWZGY-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a but-2-yn-1-yl chain, and a phenylurea moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 2-methoxyphenoxypropyne.

    Coupling with Phenylurea: The intermediate is then reacted with phenylisocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenylurea moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)acetamide
  • N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide
  • N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide

Uniqueness

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-11-5-6-12-17(16)23-14-8-7-13-19-18(21)20-15-9-3-2-4-10-15/h2-6,9-12H,13-14H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQBOTRFWSWZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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